8-methoxy-4,4-dimethyl-3H-isoquinoline
Description
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
8-methoxy-4,4-dimethyl-3H-isoquinoline |
InChI |
InChI=1S/C12H15NO/c1-12(2)8-13-7-9-10(12)5-4-6-11(9)14-3/h4-7H,8H2,1-3H3 |
InChI Key |
OLPAZQALIVGHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=CC2=C1C=CC=C2OC)C |
Origin of Product |
United States |
Scientific Research Applications
8-Methoxy-4,4-dimethyl-3H-isoquinoline has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects, such as its role in modulating neurotransmitter systems.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-methoxy-4,4-dimethyl-3H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Electron Effects: The 8-methoxy group in this compound enhances electron density at the aromatic core compared to the electron-withdrawing 8-fluoro substituent in 8-fluoro-3,4-dihydroisoquinoline. This difference may influence reactivity in electrophilic substitutions or metal-catalyzed couplings . Fused dithiolo/dioxolane rings (e.g., in and ) introduce additional heteroatoms (S, O), altering redox behavior and solubility .
Boronate esters (e.g., 8-methoxy-2-methyl-6-boronate-tetrahydroisoquinoline in ) exhibit unique reactivity for Suzuki-Miyaura cross-coupling, a feature absent in non-boronated analogues .
Biological Relevance: Fluorinated isoquinolines (–3) are prioritized for CNS drug development due to enhanced blood-brain barrier penetration . Glucoside-conjugated variants () show improved water solubility, making them suitable for plant-derived metabolite studies .
Notable Findings:
- The fluorine-amine exchange reaction in 8-fluoro-3,4-dihydroisoquinoline () enables efficient preparation of 1,8-disubstituted tetrahydroisoquinolines, a strategy adaptable to methoxy analogues .
- Sodium borohydride reduction of isoquinolinium salts () could be applied to 8-methoxy derivatives to access tetrahydroisoquinoline scaffolds .
Physicochemical and Pharmacological Data
Table 3: Experimental Data for Selected Analogues
Insights:
- The low solubility of dithiolo-isoquinoline-1-thione () contrasts with the higher solubility of boronate esters (), underscoring the impact of functional groups on formulation .
- Methoxy groups generally improve metabolic stability compared to fluoro or hydroxyl groups, as seen in glucoside derivatives () .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 8-methoxy-4,4-dimethyl-3H-isoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of isoquinoline derivatives often involves directed lithiation and cyclization. For example, 8-chloro-3,4-dihydroisoquinoline was synthesized via ortho-lithiation of N-pivaloyl metachlorophenylethylamine, formylation, and acid-mediated cyclization . Similarly, methylation of 8-quinolinol derivatives (e.g., using dimethyl sulfate) followed by alkylation with organometallic reagents (e.g., isopropyl lithium) and demethylation can yield methoxy-substituted analogs . Key factors include temperature control (e.g., low-temperature lithiation to prevent side reactions) and acid selection for cyclization (e.g., HCl vs. H₂SO₄ impacts protonation efficiency).
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer :
- ¹H NMR : Methoxy groups (~δ 3.7–3.9 ppm) and dimethyl substituents (singlet for two equivalent CH₃ groups at ~δ 1.2–1.4 ppm) are diagnostic. For example, 7-methoxy-3,4-dihydro-1H-isoquinoline showed methoxy protons at δ 3.72 ppm and dihydroisoquinoline protons as multiplets .
- 13C NMR : Quaternary carbons adjacent to methoxy groups resonate at ~δ 150–160 ppm.
- MS : Molecular ion peaks (e.g., m/z 217 for C₁₂H₁₅NO) and fragmentation patterns confirm the core structure .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Initial screens include:
- Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HepG2 or HeLa) at concentrations ≤50 µM to assess therapeutic potential .
- Receptor binding : Radioligand displacement assays for G-protein-coupled receptors (GPCRs), given structural similarities to bioactive isoquinolines .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy position, dimethyl groups) affect the structure-activity relationship (SAR) of this compound?
- Methodological Answer : Comparative studies with analogs like ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate reveal that:
- Methoxy groups at position 8 enhance solubility and π-stacking in hydrophobic binding pockets .
- Dimethyl substituents at C4 increase steric hindrance, potentially reducing off-target interactions .
- Activity trends can be mapped via molecular docking (e.g., AutoDock Vina) and correlated with experimental IC₅₀ values .
Q. What mechanistic insights explain the regioselectivity of cyclization reactions in synthesizing this compound?
- Methodological Answer : Acid-mediated cyclization (e.g., HCl in ethanol) proceeds via iminium ion intermediates. The ortho-directing effect of methoxy groups favors ring closure at position 8, as seen in 8-chloro-3,4-dihydroisoquinoline synthesis . Computational studies (DFT calculations) can model transition states to predict regioselectivity under varying pH and solvent conditions .
Q. How can computational methods optimize the synthetic pathway for this compound?
- Methodological Answer :
- Retrosynthetic analysis (e.g., using ChemAxon or Synthia) identifies feasible precursors like N-pivaloyl amines or dihydroisoquinolones.
- Reaction kinetics modeling (e.g., MATLAB or COPASI) predicts optimal temperature and catalyst loading for steps like formylation .
- Machine learning (e.g., Bayesian optimization) can screen solvent/reagent combinations to maximize yield .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values from ) and adjust for variables like assay protocols or cell line heterogeneity.
- Dose-response validation : Replicate experiments under standardized conditions (e.g., CLSI guidelines) to confirm potency thresholds.
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets .
Q. How does chirality influence the pharmacological profile of this compound analogs?
- Methodological Answer : Enantiomers of tetrahydroisoquinoline derivatives show divergent binding affinities. For example, (1R,4R)-4,6-dihydroxy-N-methyl-tetrahydroisoquinoline exhibited 10-fold higher activity than its (1S,4R) counterpart in serotonin receptor assays . Chiral HPLC (e.g., Daicel columns) or enzymatic resolution can isolate enantiomers for comparative studies .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
